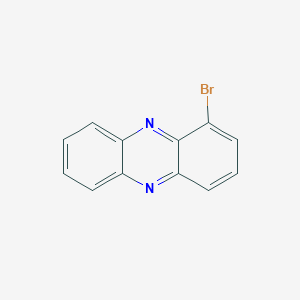

1-Bromophenazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromophenazine is a chemical compound that belongs to the class of phenothiazine derivatives. It has been identified as a potent antibacterial agent against Staphylococcus aureus and Staphylococcus epidermidis .

Synthesis Analysis

The synthesis of bromophenazine derivatives involves the use of redox-active phenazines. A diverse 27-membered phenazine library was chemically synthesized and evaluated . The synthesis of bromophenazine derivatives was achieved by reacting 1 with commercially available acid chloride or chloroformate starting materials in chloroform with 4-(dimethylamino)pyridine (DMAP) as a catalyst .Molecular Structure Analysis

Phenazine derivatives are a large group of planar nitrogen-containing heterocyclic compounds. The most important core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .Chemical Reactions Analysis

The chemical reactions involved in the formation of bromophenazine derivatives are complex and involve multiple steps. The most potent bromophenazine analogue demonstrated a minimum inhibitory concentration (MIC) of 0.78-1.56 μM, or 0.31-0.62 μg mL(-1), against S. aureus and S. epidermidis .Physical And Chemical Properties Analysis

Phenazine derivatives differ in their chemical and physical properties based on the type and position of present functional groups. Their oxidation–reduction (redox) and fluorescent properties have attracted increasing attention .Applications De Recherche Scientifique

Antibacterial Agents

1-Bromophenazine shows promising applications as an antibacterial agent. For example, a study has demonstrated the synthesis and evaluation of a phenazine library, including bromophenazines, which exhibited potent antibacterial activities against Staphylococcus aureus and Staphylococcus epidermidis. Notably, the most potent bromophenazine analogue demonstrated a significant minimum inhibitory concentration (MIC) against these bacteria, outperforming the phenazine antibiotic pyocyanin in head-to-head MIC experiments (Borrero et al., 2014).

Cancer Research

In the context of cancer research, this compound derivatives have been explored for their potential in cancer therapy. A study focused on phenazine 5,10-dioxides, which are related to this compound, highlighted their selective cytotoxicity under hypoxic conditions, relevant to solid tumor treatment. This research provided insights into drug metabolism and activation, furthering the understanding of phenazine derivatives in cancer therapy (Lavaggi et al., 2013).

Chemopreventive Agents

This compound derivatives have also been investigated as chemopreventive agents. Research focusing on the synthesis and evaluation of phenazine analogues, including this compound derivatives, for their potential utility as cancer chemopreventive agents, has been conducted. These derivatives showed promising activity against various biochemical markers, suggesting their potential in cancer prevention (Conda-Sheridan et al., 2010).

Biochemical Studies

This compound and its derivatives have been utilized in various biochemical studies. For instance, a study used phenazine pigments, including this compound derivatives, to investigate their contribution to sputum sol toxicity for respiratory epithelium. This research provided valuable insights into the biochemical behavior and potential therapeutic applications of these compounds (Wilson et al., 1988).

Antifungal Applications

The antifungal potential of this compound derivatives has been explored as well. Research on compounds like phenazine-1-carboxylic acid and 1-hydroxyphenazine, related to this compound, demonstrated strong antifungal activity against plant pathogens. This indicates the possible use of these compounds in agricultural applications (Luo et al., 2015).

Mécanisme D'action

Target of Action

1-Bromophenazine primarily targets Staphylococcus aureus and Staphylococcus epidermidis , two common types of bacteria . These bacteria are notorious for their ability to form drug-resistant biofilms, which are surface-attached communities of bacteria that are highly prevalent in human infections and resistant to conventional antibiotic treatments .

Mode of Action

This compound interacts with its targets by inhibiting their growth . It has been found to be significantly more potent than the phenazine antibiotic pyocyanin in head-to-head minimum inhibitory concentration (MIC) experiments . The most potent this compound analogue demonstrated a MIC of 0.78–1.56 μM, or 0.31–0.62 μg mL −1, against S. aureus and S. epidermidis .

Biochemical Pathways

It is known that phenazines, the class of compounds to which this compound belongs, are redox-active and can cause oxidative stress in various cell lines . This suggests that this compound may exert its antibacterial effects by disrupting the redox balance within bacterial cells.

Result of Action

This compound has potent antibacterial activities against S. aureus and S. epidermidis . It has been found to display antibiofilm activities as a potent biofilm inhibitor, dispersal agent, and biofilm eradicator . These activities could potentially lead to the development of new treatment options that target drug-resistant, biofilm-associated S. aureus infections .

Analyse Biochimique

Biochemical Properties

1-Bromophenazine interacts with various biomolecules in biochemical reactions. It has been found to display antibiofilm activities against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus . The nature of these interactions is likely complex and multifaceted, involving various enzymes and proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting, dispersing, or eradicating biofilms . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potent antibiofilm activities, it is likely that it has long-term effects on cellular function .

Propriétés

IUPAC Name |

1-bromophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBWIDHPFRZHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2915079.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2915080.png)

![2-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2915091.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2915098.png)